3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS 1192-80-9) is a 1,2,4-oxadiazole heterocycle bearing a reactive chloromethyl group at the 3-position and a methyl substituent at the 5-position of the ring. It has the molecular formula C₄H₅ClN₂O and a molecular weight of 132.55 g/mol.
Molecular FormulaC4H5ClN2O
Molecular Weight132.55 g/mol
CAS No.1192-80-9
Cat. No.B074519
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
CAS
1192-80-9
Molecular Formula
C4H5ClN2O
Molecular Weight
132.55 g/mol
Structural Identifiers
SMILES
CC1=NC(=NO1)CCl
InChI
InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3
InChIKey
ZFYVXZGJPJTIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS 1192-80-9) – Core Chemical Identity and Procurement Baseline
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS 1192-80-9) is a 1,2,4-oxadiazole heterocycle bearing a reactive chloromethyl group at the 3-position and a methyl substituent at the 5-position of the ring [1]. It has the molecular formula C₄H₅ClN₂O and a molecular weight of 132.55 g/mol [1]. At ambient temperature the compound is a colourless liquid (density 1.291 g/cm³, predicted) requiring storage under inert atmosphere at −20 °C . Its computed LogP is 1.12 and its predicted pKa is −1.10 ± 0.32, reflecting the weakly basic nature of the oxadiazole ring . The compound serves primarily as a synthetic intermediate, with the chloromethyl group functioning as an electrophilic handle for nucleophilic substitution, alkylation and cross-coupling reactions [2].
1
Reactive heterocycle building block for nucleophilic substitution and cross-coupling
Synthetic intermediate suited for automated liquid-handling platforms
Liquid physical form eliminates pre-dissolution step
3
Patent-cited core scaffold for mGluR modulator libraries
Cited in WO 2004/014902 A2 (AstraZeneca/NPS)
[1] PubChem. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. Compound Summary CID 302157. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3-_Chloromethyl_-5-methyl-1_2_4-oxadiazole View Source
[2] Sağırlı, A. et al. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein J. Org. Chem. 2018, 14, 3011–3017. DOI: 10.3762/bjoc.14.280. PMID: 30591824. View Source
Why Generic 1,2,4-Oxadiazole Building Blocks Cannot Replace 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS 1192-80-9)
The 1,2,4-oxadiazole scaffold contains two non-equivalent ring carbons (C3 and C5), and the positional arrangement of substituents—chloromethyl at C3 and methyl at C5 in this compound—is not interchangeable with its regioisomer 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS 1192-81-0) [1]. The electronic environment of the oxadiazole ring is asymmetric: C5 is significantly more electrophilic than C3, meaning that a chloromethyl attached at C3 exhibits different reactivity and stability profiles compared to one at C5 [2]. Directly evidenced by divergent physical properties, the target compound is a liquid at 20 °C while its regioisomer is a solid, which has practical consequences for weighing, dissolution, and automated liquid handling in both discovery and scale-up workflows . Furthermore, the chloromethyl group provides a leaving-group ability intermediate between bromomethyl and hydroxymethyl analogs, enabling controlled nucleophilic displacement kinetics that are critical when selective mono-functionalization is required in the presence of other electrophilic centers [3]. These regioisomeric and leaving-group distinctions mean that substituting an alternative oxadiazole building block without explicit re-validation of the synthetic sequence will, at minimum, alter reaction rates, impurity profiles, or downstream biological activity of the final derivatives.
This compound
Regioisomer (CAS 1192-81-0)
Reversed C3/C5 substituent positions alter electrophilicity, physical form, and synthetic outcome. Direct substitution may shift impurity profiles and derivative biological activity.
This compound
Bromomethyl analog (CAS 959406-40-7)
Approximately 10–50× faster SN2 displacement may lead to uncontrolled polyalkylation in complex molecule synthesis. Reaction selectivity and over-alkylation risk must be re-validated.
This compound
Hydroxymethyl analog (CAS 25977-23-5)
Negligible leaving-group ability without prior activation. Requires additional synthetic steps that alter the overall route and may introduce hydrogen-bond donor liabilities.
[1] CAS Common Chemistry. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS RN 1192-81-0). American Chemical Society. https://commonchemistry.cas.org/detail?cas_rn=1192-81-0 View Source
[2] Hemming, K. Recent Developments in the Synthesis, Chemistry and Applications of the Fully Unsaturated 1,2,4-Oxadiazoles. J. Chem. Res. 2001, 2001, 209–216. (And references cited therein establishing C5 electrophilicity.) View Source
[3] Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; John Wiley & Sons: Hoboken, 2013. (Leaving-group relative reactivity order: I⁻ > Br⁻ > Cl⁻ > F⁻, with Br⁻ leaving ~10–50× faster than Cl⁻ in SN2 displacements.) View Source
Quantitative Differentiation Evidence: 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS 1192-80-9) vs. Closest Analogs
Physical Form Differentiation: Liquid (Target) vs. Solid (Regioisomer) at Ambient Temperature
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS 1192-80-9) is a liquid at 20 °C . Its closest regioisomer, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS 1192-81-0), is a solid under the same conditions . This physical-form divergence arises solely from the interchange of the chloromethyl and methyl positions on the oxadiazole ring and has direct implications for compound handling, weighing accuracy, and compatibility with automated liquid-handling platforms.
Ambient temperature (~20 °C), atmospheric pressure; vendor specification data
Why This Matters
For laboratories employing automated liquid handlers or requiring gravimetric dispensing into microtiter plates, the liquid physical form eliminates the need for pre-dissolution and reduces weighing error, directly impacting workflow efficiency and reproducibility.
Leaving-Group Reactivity Window: Chloromethyl vs. Bromomethyl in SN2 Displacement
In bimolecular nucleophilic substitution (SN2), the relative leaving-group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, with bromide leaving approximately 10–50-fold faster than chloride from primary alkyl halides under comparable conditions [1]. The chloromethyl group in the target compound therefore provides a reactivity window that is substantially less reactive than the bromomethyl analog (3-(bromomethyl)-5-methyl-1,2,4-oxadiazole, CAS 959406-40-7) but far more reactive than the hydroxymethyl analog (CAS 25977-23-5), which requires activation for displacement.
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole: relative rate ~10–50× faster; 3-(Hydroxymethyl)-5-methyl-1,2,4-oxadiazole: negligible without activation
Quantified Difference
Bromomethyl ≈ 10–50× faster than chloromethyl; hydroxymethyl inert under SN2 conditions without prior conversion
Conditions
Standard SN2 conditions (polar aprotic solvent, moderate nucleophile); data inferred from well-established physical organic chemistry principles
Why This Matters
The intermediate leaving-group ability of the chloromethyl handle enables controlled, selective alkylation in the presence of other reactive centers, reducing the formation of over-alkylated by-products that are commonly observed with the more reactive bromomethyl analog.
[1] Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, 2006; Chapter 11. (Leaving-group relative rates: I⁻ 10⁴, Br⁻ 10³, Cl⁻ 1, F⁻ 10⁻², referenced to methyl halide SN2 displacements.) View Source
Patent-Cited Intermediate for Metabotropic Glutamate Receptor (mGluR) Modulators
The target compound is explicitly cited as a synthetic intermediate in WO 2004/014902 A2 (AstraZeneca AB / NPS Pharmaceuticals, Inc.), appearing on page 43 of the patent [1]. This patent covers compounds with activity at metabotropic glutamate receptors (mGluRs), a CNS drug target class. The corresponding regioisomer (CAS 1192-81-0) is not cited in this patent, indicating that the specific 3-chloromethyl-5-methyl substitution pattern was required to access the claimed chemical space.
Patent-cited intermediateSupporting evidence
Cited in WO 2004/014902 A2 (Page 43)
Regioisomer not cited in this patent
May reduce synthetic risk for mGluR programs
Patent literature analysis context
Metabotropic glutamate receptorsCNS drug discoveryAstraZenecaPatent-protected building block
Evidence Dimension
Presence in granted pharmaceutical patent as enabling intermediate
Target Compound Data
Cited in WO 2004/014902 A2 (Page 43); also cited in US 5,428,047 A1
Comparator Or Baseline
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS 1192-81-0): not cited in WO 2004/014902
Quantified Difference
Binary: present vs. absent in a major pharmaceutical patent filing by AstraZeneca/NPS
Conditions
Patent literature analysis; compound used as intermediate in synthesis of mGluR-active final compounds
Why This Matters
For organizations pursuing mGluR-targeted programs or seeking to work within freedom-to-operate constraints, sourcing the exact patent-cited intermediate reduces synthetic risk and ensures direct access to the patented chemical space.
Metabotropic glutamate receptorsCNS drug discoveryAstraZenecaPatent-protected building block
[1] WO 2004/014902 A2. Compounds Having an Activity at Metabotropic Glutamate Receptors. AstraZeneca AB; NPS Pharmaceuticals, Inc. International Publication Date: 19 February 2004. Page 43. View Source
Predicted Physicochemical Profile: LogP, PSA, and pKa vs. Des-methyl and Hydroxymethyl Analogs
Computational property analysis reveals that removal of the 5-methyl group (3-(chloromethyl)-1,2,4-oxadiazole, CAS 51791-12-9) reduces molecular weight from 132.55 to 118.52 g/mol and alters LogP and hydrogen-bond acceptor count, while replacement of the chloromethyl with hydroxymethyl (CAS 25977-23-5) eliminates the electrophilic center entirely and shifts LogP dramatically. The target compound maintains a LogP of 1.12 and a PSA of 38.9 Ų, values that place its derivatives in a favorable region of drug-like chemical space when the chloromethyl is used as a point of diversification [1].
Physicochemical profileClass-level
LogP 1.12, PSA 38.9 Ų, HBD 0
Computed properties; des-methyl and hydroxymethyl analogs differ
The absence of hydrogen-bond donors and the moderate LogP make this building block particularly suitable for CNS drug discovery programs where low HBD count and controlled lipophilicity are critical for blood-brain barrier penetration.
Proven Application Scenarios for 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS 1192-80-9)
Synthesis of mGluR Modulator Libraries for CNS Drug Discovery
This compound is explicitly cited as a key intermediate in AstraZeneca/NPS Pharmaceuticals' patent WO 2004/014902 A2, which covers compounds targeting metabotropic glutamate receptors (mGluRs) for central nervous system and gastrointestinal indications [1]. Research groups building mGluR-focused compound libraries should prioritize this specific building block to maintain synthetic fidelity with the patented chemical series and ensure access to the structure-activity relationships established in the patent's exemplified compounds.
Automated Parallel Synthesis and High-Throughput Chemistry Workflows
Because this compound is a liquid at ambient temperature, it is directly compatible with automated liquid-dispensing platforms without the need for pre-weighing and dissolution in a compatible solvent [1]. In contrast, the solid regioisomer (CAS 1192-81-0) requires additional handling steps that introduce solvent choice constraints, potential precipitation issues, and gravimetric errors in sub-milligram dispensing. Procurement specifications of ≥98% purity (HPLC) from multiple vendors further support its use in array synthesis where consistent reagent quality is essential .
Chemoselective Alkylation in the Presence of Competing Electrophiles
The chloromethyl leaving group offers a kinetically controlled reactivity window that is 10–50-fold less reactive than the corresponding bromomethyl analog [1]. This intermediate reactivity is advantageous when constructing complex molecules containing multiple electrophilic sites, such as polyfunctional heterocycles or peptides, where the more aggressive bromomethyl handle would lead to uncontrolled polyalkylation and difficult-to-purify product mixtures.
Design of CNS-Penetrant Probe Molecules and Lead Compounds
With a computed LogP of 1.12, zero hydrogen-bond donors, and a polar surface area of 38.9 Ų, derivatives generated from this building block start from a physicochemical baseline that is well within the established guidelines for blood-brain barrier penetration [1]. Medicinal chemistry teams optimizing for CNS exposure can select this building block with confidence that the core scaffold does not introduce HBD liabilities or excessive polarity that would need to be engineered out in later optimization cycles.
Application
Selection Property
Validation Focus
mGluR modulator library synthesis
Patent-cited intermediate identity
Synthetic fidelity with patented chemical space
Automated parallel synthesis workflows
Liquid physical form at ambient temperature
Direct liquid-handler compatibility and weighing reproducibility
Chemoselective alkylation in complex substrates
Intermediate chloromethyl leaving-group ability
Reaction selectivity and over-alkylation control
CNS-penetrant probe design
Low HBD count, moderate LogP, controlled PSA
Blood-brain barrier penetration property baseline
[1] WO 2004/014902 A2. Compounds Having an Activity at Metabotropic Glutamate Receptors. AstraZeneca AB; NPS Pharmaceuticals, Inc. Page 43. https://patents.google.com/patent/WO2004014902A2/ View Source
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